Tolterodine fumarate

Description

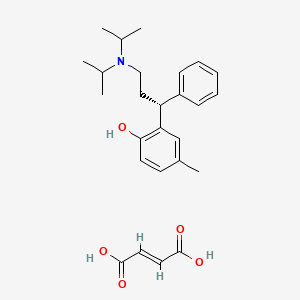

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H4O4/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-3(6)1-2-4(7)8/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTZTYRSKPLEIQ-BOQYJDHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615254-93-8 | |

| Record name | Tolterodine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615254938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLTERODINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH7RXJ4PW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Tolterodine Fumarate

Retrosynthetic Analysis of the Tolterodine (B1663597) Moiety

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For the Tolterodine moiety, the primary disconnections involve the carbon-nitrogen bond of the diisopropylamine (B44863) group and the carbon-carbon bond that connects the phenyl and the substituted phenol (B47542) rings to the propyl backbone.

A logical retrosynthetic approach identifies the key C-N bond formed by the addition of the diisopropylamine group as a primary disconnection point. This reveals a precursor containing a suitable leaving group on the propyl chain. Further disconnection of the C-C bond between the propyl chain and the p-cresol (B1678582) unit suggests a Friedel-Crafts type alkylation. This leads back to two key precursors: a 3-phenylpropanol derivative and p-cresol. Another significant strategy involves the disconnection of the lactone ring of an intermediate like 6-methyl-4-phenylchroman-2-one (B119032). gpatindia.com

Key Synthetic Intermediates and Precursors

Key precursors for Tolterodine synthesis include:

p-Cresol: Provides the 2-hydroxy-5-methylphenyl portion of the molecule.

Cinnamic Acid: A common starting material for building the 3-phenylpropane backbone. gpatindia.com

Phenylacetylene: Used in some routes for the ortho-alkenylation of p-cresol.

N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA): A key precursor in shorter, more direct synthetic routes. google.com

Diisopropylamine: The source of the tertiary amine functional group. gpatindia.com

Key intermediates that appear in multiple synthetic pathways are:

6-Methyl-4-phenylchroman-2-one: A central lactone intermediate formed from the reaction of p-cresol and cinnamic acid. gpatindia.com Its reduction and subsequent amination are a common strategy.

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (B118821): A diol intermediate resulting from the reductive opening of the 6-methyl-4-phenylchroman-2-one lactone. researchgate.netresearchgate.net

3-(2-methoxy-5-methylphenyl)-3-phenyl propanol: An intermediate where the phenolic hydroxyl group is protected, which is then aminated. google.com

| Compound Name | Role in Synthesis |

| p-Cresol | Starting Material |

| Cinnamic Acid | Starting Material |

| 6-Methyl-4-phenylchroman-2-one | Key Intermediate |

| 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | Key Intermediate |

| Diisopropylamine | Reagent |

Classical and Novel Synthetic Routes for Racemic Tolterodine

The synthesis of racemic tolterodine is often a precursor step to obtaining the pure (R)-enantiomer through chiral resolution.

A widely practiced classical route begins with the condensation of p-cresol and cinnamic acid in the presence of a strong acid, such as sulfuric acid, to form the lactone intermediate, 6-methyl-4-phenylchroman-2-one. gpatindia.com This lactone is then subjected to reductive ring-opening. One method utilizes lithium borohydride (B1222165) (LiBH₄) to yield the diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. researchgate.netscribd.com The primary alcohol of this diol is selectively activated, for example by conversion to a mesylate, and then displaced by diisopropylamine to furnish racemic tolterodine. researchgate.net

More recent and novel synthetic approaches aim to shorten the process. One such method involves the direct reaction of p-cresol with N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA) in a strong acid like methanesulfonic acid, which yields tolterodine in a single step. google.comgoogle.com Another innovative route employs a Friedel-Crafts alkylation using ethyl benzoylacetate as a starting material, which leads to the 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol intermediate. researchgate.net

Step-by-Step Reaction Mechanisms

Classical Route via Lactone Intermediate:

Step 1: Electrophilic Aromatic Substitution: p-Cresol undergoes a Friedel-Crafts type reaction with cinnamic acid, catalyzed by an acid. The reaction proceeds via protonation of the cinnamic acid double bond, generating a carbocation which then attacks the electron-rich aromatic ring of p-cresol, ortho to the hydroxyl group. Subsequent intramolecular esterification (lactonization) forms 6-methyl-4-phenylchroman-2-one.

Step 2: Lactone Reduction: The carbonyl group of the lactone is reduced by a hydride reagent like LiBH₄. This opens the ring to form the diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. scribd.com

Step 3: Hydroxyl Group Activation: The primary alcohol of the diol is more reactive and can be selectively converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. gpatindia.comresearchgate.net

Step 4: Nucleophilic Substitution: Diisopropylamine acts as a nucleophile and displaces the leaving group (e.g., mesylate) in an Sₙ2 reaction to form the carbon-nitrogen bond, yielding racemic tolterodine. gpatindia.comresearchgate.net

Direct Synthesis Route:

Step 1: Friedel-Crafts Alkylation: In the presence of a strong acid, N,N-diisopropyl-3-phenylprop-2-en-1-amine is protonated to form a resonance-stabilized allylic carbocation. This electrophile then attacks the p-cresol ring, primarily at the ortho position, to directly form the C-C bond and yield tolterodine. google.com

Optimization of Reaction Conditions and Yields

Significant efforts have been made to optimize the synthesis for industrial-scale production. In the classical route, replacing hazardous reagents and high-pressure hydrogenation steps has been a key focus. For instance, the reduction of the lactone intermediate (6-methyl-4-chroman-2-one) with LiBH₄ followed by mesylation and amination provides an efficient, high-yield pathway that avoids high-pressure hydrogen gas. researchgate.netscribd.com The yield for the reduction step to the diol is reported to be 93%, with subsequent steps proceeding in quantitative yield. researchgate.netscribd.com

In the direct synthesis from DIPCA and p-cresol, the choice of acid catalyst is crucial. Acids such as methanesulfonic acid, hydrobromic acid, sulfuric acid, and polyphosphoric acid have been used. google.comgoogle.com The use of polyphosphoric acid is noted as being advantageous for large-scale production due to its low cost and ease of removal during workup. google.com Reaction temperatures are typically elevated (e.g., 110 °C) to drive the reaction to completion within a few hours. google.com

Enantioselective Synthesis of (R)-Tolterodine

While chiral resolution of the racemate is a common method, direct enantioselective synthesis provides a more elegant and efficient route to the desired (R)-enantiomer. Asymmetric synthesis strategies often focus on establishing the chiral center at the C-3 position of the propyl chain early in the synthesis.

One approach involves the asymmetric conjugate addition of arylboronic acids to coumarin (B35378) precursors, catalyzed by a chiral rhodium complex. unipv.it Another strategy utilizes the copper-hydride (CuH) catalyzed asymmetric conjugate reduction of a 3,3-diaryl-substituted acrylonitrile (B1666552) intermediate. This method has been used to produce (R)-Tolterodine with high enantioselectivity (96% ee). acs.org The synthesis starts from commercially available materials and proceeds in six steps without the need for protecting the phenolic hydroxyl group. acs.org

Chiral Resolution Techniques

The most common method for obtaining optically pure (R)-Tolterodine is the chiral resolution of the racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is widely used for this purpose. researchgate.net

The process involves dissolving racemic tolterodine free base in a suitable solvent and adding L-(+)-tartaric acid. The (R)-tolterodine-L-tartrate salt is typically less soluble than its (S)-enantiomer counterpart and selectively precipitates from the solution. The precipitated diastereomeric salt can then be isolated by filtration and, if necessary, recrystallized to achieve very high optical purity, often exceeding 99.9%. researchgate.net The (R)-tolterodine free base can be recovered by treating the salt with a base.

| Resolution Step | Description |

| Salt Formation | Racemic tolterodine is reacted with L-(+)-tartaric acid. |

| Selective Precipitation | The less soluble (R)-tolterodine-L-tartrate diastereomer crystallizes out of solution. |

| Isolation | The precipitate is isolated via filtration. |

| Purification | Recrystallization is performed to enhance enantiomeric purity. |

Asymmetric Catalysis Approaches

The development of enantioselective methods to produce (R)-tolterodine is crucial for maximizing its therapeutic efficacy. Asymmetric catalysis offers a powerful tool to achieve this, avoiding the need for classical resolution of a racemic mixture, which is inherently inefficient as it discards half of the product. Various catalytic systems have been explored to establish the chiral center in tolterodine with high enantioselectivity.

Key approaches include the asymmetric hydrogenation of prochiral alkenes and asymmetric conjugate additions. These methods utilize chiral catalysts, typically transition metal complexes with chiral ligands, to direct the formation of the desired (R)-enantiomer.

Rhodium-Catalyzed Asymmetric Hydrogenation : One notable strategy involves the asymmetric hydrogenation of a 1,1-diarylalkene intermediate. This reaction employs a cationic rhodium catalyst paired with a chiral diphosphine ligand. A significant feature of this method is the directing effect of a hydroxyl group on one of the aromatic rings, which is believed to coordinate with the rhodium center, facilitating intramolecular hydrogen delivery and leading to high enantioselectivity. This approach is advantageous as it can tolerate mixtures of E/Z isomers in the alkene substrate.

Iridium-Catalyzed Asymmetric Hydrogenation : A novel approach utilizes the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides. This method yields the corresponding chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98-99% ee). The resulting amine can then be readily converted to (R)-tolterodine. This strategy has been highlighted for achieving some of the highest enantioselectivities reported for this class of compounds.

Table 1: Comparison of Asymmetric Catalytic Methods for (R)-Tolterodine Synthesis

| Catalytic System | Key Reaction Type | Substrate | Reported Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|---|

| Cationic Rhodium / Chiral Diphosphine | Asymmetric Hydrogenation | 1,1-Diarylethene | High | Intramolecular hydrogen delivery directed by hydroxyl group; tolerant of E/Z mixtures. |

| Copper Hydride (CuH) / Chiral Ligand | Asymmetric Conjugate Reduction | β,β-Diaryl-substituted unsaturated nitrile | High | Avoids protection-deprotection steps, increasing efficiency. |

| Iridium / UbaPHOX Ligand | Asymmetric Hydrogenation | 3,3-Diarylallyl phthalimide | 98-99% | Very high enantioselectivity; applicable to a range of diarylpropyl amines. |

Synthesis of Primary Metabolites and Analogs for Research Purposes

To understand the pharmacokinetics and metabolic fate of tolterodine, the synthesis of its primary metabolites is essential. These authentic standards are used in analytical studies to identify and quantify the metabolites in biological samples. The two major metabolic pathways for tolterodine are oxidation of the 5-methyl group and N-dealkylation of the diisopropylamino group.

The major active metabolite of tolterodine is its 5-hydroxymethyl derivative (5-HMT), also known as hydroxytolterodine. This metabolite is formed by the oxidation of the methyl group on the p-cresol ring and exhibits a potency at muscarinic receptors that is comparable to the parent drug. google.comchemicalbook.com The synthesis of 5-HMT for research purposes has been approached through several routes.

Alternative approaches build the molecule from precursors already containing the hydroxymethyl functionality. For instance, a synthetic route described in patent literature involves starting with p-hydroxybenzyl alcohol or a protected derivative. google.com A multi-step process can be employed, which may involve reacting N,N-diisopropyl cinnamylamine (B1233655) (DIPCA) with a p-hydroxybenzaldehyde derivative, followed by reduction of the aldehyde to the required hydroxymethyl group. google.com However, direct application of synthetic methods used for tolterodine, such as the reaction of DIPCA with p-hydroxybenzyl alcohol, has been reported to be unsuccessful, necessitating more complex, multi-step synthetic pathways often referred to as the "bromo process" or "lactone route" in patent literature. google.com The development of fesoterodine (B1237170), a prodrug, was a strategic approach to deliver 5-HMT effectively, as 5-HMT itself has poor bioavailability. nih.gov

The second major metabolic pathway is the N-dealkylation of the tertiary amine. This process can occur sequentially, first yielding the N-desisopropyl metabolite and subsequently the N,N-didesisopropyl (primary amine) metabolite. These metabolites are generally considered to be inactive.

The synthesis of these compounds as analytical standards is crucial for metabolic studies. The N-desisopropyl derivative, specifically (R)-2-(3-(isopropylamino)-1-phenylpropyl)-4-methylphenol, is available from commercial suppliers of pharmaceutical standards. synzeal.compharmaffiliates.com Its synthesis for research use typically involves routes analogous to those for tolterodine, but using N-isopropyl cinnamylamine or a related synthon in place of the N,N-diisopropyl equivalent. Alternatively, a controlled dealkylation of tolterodine could be envisioned, although achieving selective mono-dealkylation can be challenging. The primary amine metabolite can be prepared through similar strategies, starting from an appropriate ammonia (B1221849) equivalent or a protected primary amine.

Principles of Green Chemistry in Tolterodine Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, reduce costs, and enhance safety. ispe.orgcompanysconnects.com The synthesis of tolterodine can be evaluated and improved through the lens of these principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. mdpi.com

Key metrics used to evaluate the "greenness" of a synthetic process include:

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

Process Mass Intensity (PMI): A more holistic metric that considers all materials used in a process, including reactants, solvents, reagents, and process water, relative to the mass of the final active pharmaceutical ingredient (API). It is defined as: PMI = Total Mass in Process (kg) / Mass of Product (kg)

E-Factor (Environmental Factor): This metric focuses on waste generation and is calculated as the total mass of waste produced per kilogram of product. It is simply related to PMI (E-Factor = PMI - 1). nih.gov

In the context of tolterodine synthesis, several aspects can be optimized for greenness:

Catalysis over Stoichiometric Reagents: The asymmetric catalytic methods described in section 2.3.2 are inherently greener than classical resolution. Catalytic hydrogenation, for example, uses a small amount of catalyst and hydrogen gas, generating minimal waste, which is superior to resolutions that use stoichiometric amounts of a resolving agent.

Solvent Selection: Many synthetic steps traditionally use volatile organic compounds (VOCs). Green chemistry encourages the use of safer, more environmentally benign solvents (e.g., water, ethanol) or minimizing solvent use altogether. mdpi.com For instance, one patented route for a key tolterodine intermediate involves a one-step reaction of N,N-diisopropyl cinnamylamine with excess p-cresol in the presence of a strong acid, which can be performed neat or in a concentrated acid, reducing solvent load. google.com

Process Efficiency: Routes that avoid protection-deprotection steps, such as the CuH-catalyzed synthesis, have a higher atom economy and lower PMI. newdrugapprovals.orggoogle.com Similarly, processes described as "one-pot" syntheses for key intermediates improve efficiency and reduce the waste generated from intermediate workups and purifications.

By applying these principles and metrics, synthetic chemists can design and optimize routes to tolterodine that are not only efficient and stereoselective but also sustainable.

Table 2: Green Chemistry Metrics and Their Relevance

| Metric | Calculation | Ideal Value | Relevance to Tolterodine Synthesis |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | High for addition reactions (e.g., hydrogenation). Lower for substitutions or eliminations that generate by-products. |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | As low as possible (approaching 1) | Provides a complete picture of process efficiency, heavily influenced by solvent and water usage in extraction and purification steps. |

| E-Factor | Total Waste / Mass of Product | As low as possible (approaching 0) | Directly quantifies waste generation, highlighting opportunities for waste reduction and recycling. |

Molecular and Cellular Pharmacology of Tolterodine and Its Metabolites

Muscarinic Acetylcholine (B1216132) Receptor Subtype Interactions

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that exist in five subtypes (M1-M5). These subtypes are differentially distributed throughout the body and mediate various physiological functions. Tolterodine (B1663597) and its active metabolite, 5-HM, interact with these receptor subtypes, with their affinity and functional effects varying across subtypes and tissues.

M1 Receptor Binding Affinities

The M1 muscarinic receptor subtype is predominantly found in the central nervous system and glandular tissues. Tolterodine exhibits moderate affinity for the M1 receptor. Reported Ki values for tolterodine at human M1 receptors range from approximately 0.75 nM (in guinea pig cerebral cortex) to 3.0 nM nih.govtdx.catauajournals.orgauajournals.org. Studies indicate that tolterodine is not subtype-selective for M1 receptors researchgate.netdrugbank.com.

M2 Receptor Binding Affinities and Functional Antagonism

The M2 muscarinic receptor subtype is abundant in the heart and also present in the bladder smooth muscle. Tolterodine binds to M2 receptors with high affinity, with Ki values reported in the range of 1.09 nM to 3.8 nM at human M2 receptors nih.govtdx.catauajournals.org. Functional studies have demonstrated that tolterodine acts as a competitive antagonist at muscarinic receptors in bladder smooth muscle, effectively inhibiting carbachol-induced contractions. For instance, tolterodine achieved pA2 values of 8.6 in guinea-pig bladder and 8.4 in human bladder, indicating potent functional antagonism ncats.ionih.gov. While tolterodine shows affinity for M2 receptors, it is generally considered non-selective across muscarinic subtypes ncats.ioresearchgate.netdrugbank.com.

M3 Receptor Binding Affinities and Functional Antagonism

The M3 muscarinic receptor subtype is primarily located in smooth muscle (including the detrusor muscle of the bladder) and exocrine glands (like salivary glands). Tolterodine binds to M3 receptors with high affinity, with Ki values typically ranging from 2.95 nM to 3.4 nM at human M3 receptors tdx.catauajournals.org. Functional studies confirm tolterodine's ability to antagonize M3 receptor-mediated responses in bladder tissue ncats.ionih.gov. Despite its high affinity for M3 receptors, tolterodine does not exhibit significant subtype selectivity in vitro, binding to other muscarinic receptor subtypes with comparable affinities ncats.ioresearchgate.netdrugbank.com.

M4 and M5 Receptor Binding Affinities

The M4 and M5 muscarinic receptor subtypes are found in various tissues, including the central nervous system. Tolterodine exhibits binding affinities for M4 and M5 receptors in the range of approximately 0.86 nM to 5.0 nM tdx.catauajournals.org. Similar to other subtypes, tolterodine does not display a marked selectivity for M4 or M5 receptors over M1, M2, or M3 subtypes ncats.ioresearchgate.netdrugbank.com.

Quantitative Analysis of Receptor Selectivity (Ki, pA2 Values)

Tolterodine and its active metabolite, 5-HM, bind to all five muscarinic receptor subtypes with high affinity. However, in vitro binding studies generally indicate a lack of significant subtype selectivity for either compound ncats.ioresearchgate.netdrugbank.com. While tolterodine shows similar Ki values across M1-M5 receptors, some studies suggest a slightly higher affinity for M2 and M5 subtypes compared to M3 in certain experimental setups tdx.catauajournals.org. Functional antagonism, as measured by pA2 values in bladder preparations, confirms potent antimuscarinic activity nih.govtdx.catchemsrc.com.

Table 1: Binding Affinities (Ki, nM) of Tolterodine and 5-HM at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Tolterodine (nM) | 5-Hydroxymethyl Tolterodine (5-HM) (nM) |

| M1 | 0.75 - 3.0 | 0.89 - 2.3 |

| M2 | 1.09 - 3.8 | 1.30 - 2.0 |

| M3 | 2.95 - 3.4 | 2.16 - 2.5 |

| M4 | 0.86 - 5.0 | 2.8 |

| M5 | 1.40 - 3.4 | 2.9 |

Note: Values are compiled from various studies and represent approximate ranges or mean values. Source nih.gov provided Ki values for guinea pig tissues, while others focused on human recombinant receptors.

Table 2: Functional Antagonism (pA2) of Tolterodine in Bladder Preparations

| Preparation | pA2 Value |

| Guinea Pig Bladder | 8.6 |

| Human Bladder | 8.4 |

Competitive Antagonism Mechanisms at the Receptor Level

Tolterodine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors drugbank.compfizer.comncats.ioresearchgate.net. In this mechanism, tolterodine binds reversibly to the acetylcholine binding site on the muscarinic receptor. This binding prevents the endogenous neurotransmitter, acetylcholine, from activating the receptor and initiating downstream signaling cascades. The competitive nature of this antagonism means that the effect can be overcome by increasing the concentration of the agonist.

The tissue selectivity observed for tolterodine in vivo, favoring the bladder over salivary glands, is not explained by a specific muscarinic receptor subtype selectivity in vitro. Instead, this functional selectivity is thought to arise from a combination of factors, including differences in receptor distribution, receptor coupling, or pharmacokinetic distribution of the drug and its metabolites to target tissues nih.govreliasmedia.comnih.govresearchgate.net.

Receptor Occupancy and Dissociation Kinetics (In Vitro Studies)

Tolterodine exhibits potent antagonistic activity at muscarinic acetylcholine receptors. In vitro studies have characterized its binding affinities across various muscarinic receptor subtypes (M1-M5). Radioligand binding assays have demonstrated that tolterodine binds with high affinity to muscarinic receptors. Notably, tolterodine is considered a non-selective muscarinic receptor antagonist, meaning it does not show a strong preference for any single muscarinic receptor subtype. Its affinity for M1, M2, M3, M4, and M5 receptors has been reported in the low nanomolar range, with Ki values typically falling between 1.4 nM and 3.6 nM for human recombinant receptors caymanchem.commedchemexpress.comnih.gov. For instance, Ki values for M1-M5 receptors have been reported as 1.4, 2.7, 3.6, 3.1, and 2.2 nM, respectively caymanchem.com. Similarly, studies in guinea pig tissues showed high affinity for muscarinic receptors in the urinary bladder (Ki = 2.7 nM), heart (Ki = 1.6 nM), cerebral cortex (Ki = 0.75 nM), and parotid gland (Ki = 4.8 nM), as well as in human urinary bladder (Ki = 3.3 nM) ncats.iobiocrick.com.

Table 3.3.1: In Vitro Binding Affinities (Ki Values) of Tolterodine at Human Muscarinic Receptor Subtypes

| Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| M1 | 1.4 | caymanchem.com |

| M2 | 2.7 | caymanchem.com |

| M3 | 3.6 | caymanchem.com |

| M4 | 3.1 | caymanchem.com |

| M5 | 2.2 | caymanchem.com |

Note: Values represent binding affinity estimates at human recombinant muscarinic receptors. Other studies report similar non-selective binding profiles nih.govdrugbank.comnih.goveinj.org.

Cellular Signaling Pathway Modulation

Tolterodine modulates cellular signaling pathways primarily by antagonizing the effects of acetylcholine at muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers.

Inhibition of Cholinergic-Induced Contractions in Isolated Tissues (e.g., Urinary Bladder, Salivary Gland)

Tolterodine effectively inhibits cholinergic-induced contractions in isolated smooth muscle tissues, including the urinary bladder. In studies using isolated guinea pig bladder strips, tolterodine demonstrated potent inhibition of carbachol-induced contractions, with reported IC50 values around 14 nM drugbank.commedchemexpress.com. Similar studies in human bladder strips also showed significant inhibition, with KB values of 3.0 nM and pA2 values of 8.6 in guinea pig bladder, and KB values of 4.0 nM and pA2 values of 8.4 in human bladder ncats.iobiocrick.com. These findings highlight tolterodine's direct antimuscarinic effect on bladder smooth muscle.

While tolterodine is non-selective for muscarinic receptor subtypes in vitro, it exhibits functional selectivity for the urinary bladder over salivary glands in vivo biocrick.comresearchgate.netnih.gov. This tissue selectivity is not explained by a specific receptor subtype preference but rather by a complex interplay of factors that are not fully elucidated by in vitro binding alone. In organ bath studies, tolterodine was found to be more potent in inhibiting acetylcholine-induced urinary bladder contractions than electrically stimulated salivation in cats biocrick.com. Conversely, other agents like oxybutynin (B1027) showed the opposite tissue selectivity biocrick.com. Furthermore, tolterodine has been shown to inhibit carbachol-induced contractions in guinea pig bladder with an IC50 of 14 nM, and it was a weak inhibitor of effects mediated by alpha-adrenergic receptors, histamine (B1213489) receptors, and calcium channels, with IC50 values in the micromolar range drugbank.com.

Table 3.4.1.1: Inhibition of Carbachol-Induced Contractions in Isolated Tissues

| Tissue/Model | Agonist | Compound | IC50 (nM) | Notes | Source |

| Guinea Pig Bladder Strip | Carbachol (B1668302) | Tolterodine | 14 | Potent inhibition of carbachol-induced contractions. | drugbank.commedchemexpress.com |

| Guinea Pig Bladder Strip | Carbachol | 5-HM | 5.7 | Active metabolite (5-hydroxymethyl tolterodine) also shows potent inhibition. | drugbank.com |

| Human Bladder Strip | Carbachol | Tolterodine | ~4.0 | Competitive inhibition. | ncats.iobiocrick.com |

| Guinea Pig Bladder Strip | Carbachol | Tolterodine | ~3.0 | Competitive inhibition. | ncats.iobiocrick.com |

| Guinea Pig Bladder Strip | EFS | Tolterodine | 0.3 µM | Inhibition of electrical field stimulation-induced contractions. | europa.eu |

EFS: Electrical Field Stimulation; 5-HM: 5-hydroxymethyl tolterodine.

Analysis of Intracellular Calcium Mobilization

Muscarinic receptor activation, particularly via the Gq/11 pathway, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores (endoplasmic reticulum), leading to an increase in intracellular calcium concentration ([Ca2+]i) mdpi.comresearchgate.netgithub.iogenome.jp. Tolterodine, as a muscarinic antagonist, inhibits these calcium-mobilizing effects.

In studies using bladder smooth muscle cells and submandibular gland cells isolated from cynomolgus monkeys, tolterodine was shown to reduce intracellular calcium mobilization induced by carbachol caymanchem.com. The Ki values for this inhibition in these specific cell types were reported as 3.16 nM for bladder smooth muscle cells and 2 nM for submandibular gland cells caymanchem.com. This demonstrates tolterodine's ability to block the downstream signaling events initiated by muscarinic receptor activation, which are crucial for smooth muscle contraction and glandular secretion.

Secondary Messenger System Alterations

Muscarinic receptors are coupled to various G proteins, mediating diverse intracellular signaling pathways. M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, which activate PLC, leading to the production of IP3 and DAG, and subsequent increases in intracellular calcium and protein kinase C (PKC) activity mdpi.comresearchgate.netgithub.iogenome.jp. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and downstream effects mediated by protein kinase A (PKA) mdpi.comwikipedia.orggenecards.orgmdpi.com.

Comparative Pharmacological Profiles with Other Muscarinic Antagonists (Preclinical)

Tolterodine's pharmacological profile has been extensively compared with other antimuscarinic agents used for OAB, such as oxybutynin and darifenacin (B195073), particularly in preclinical studies.

Comparative Receptor Binding Selectivity

A key area of comparison is receptor binding selectivity. While tolterodine exhibits potent antagonism across all muscarinic receptor subtypes (M1-M5) in vitro, it is generally considered non-selective with respect to these subtypes nih.govdrugbank.comnih.goveinj.orgresearchgate.net. In contrast, agents like darifenacin have demonstrated significant selectivity for the M3 receptor subtype over M1 and M2 receptors, with selectivity ratios of 9.3:1 or 16:1 for M3 over M1 researchgate.netpsu.edu. Solifenacin also shows moderate selectivity for M3 over M1 and M2 receptors researchgate.net. Oxybutynin, like tolterodine, is largely non-selective but may show marginal selectivity for M3 over M2/M5 subtypes nih.govresearchgate.net.

This difference in subtype selectivity influences the drugs' interaction with muscarinic receptors in various tissues. For instance, M1 and M2 receptors in the brain are implicated in cognitive function researchgate.netnih.gov. Oxybutynin and other less selective agents have shown greater binding affinity in the cerebral cortex compared to the bladder, suggesting a higher potential for central nervous system (CNS) side effects einj.orgnih.gov. Tolterodine and darifenacin, on the other hand, have shown lower binding activity in the cerebral cortex relative to the bladder, indicating a potentially better CNS tolerability profile einj.orgpsu.edunih.govresearchgate.net.

In terms of functional selectivity, tolterodine demonstrates a favorable profile for the urinary bladder over salivary glands in vivo, which is not attributable to its in vitro receptor subtype selectivity biocrick.comresearchgate.netnih.gov. This functional selectivity is a significant aspect of its therapeutic advantage, contributing to a lower incidence of dry mouth compared to less selective agents like oxybutynin nih.gov.

Table 3.5.1.1: Comparative Muscarinic Receptor Binding Selectivity (Preclinical)

| Drug | M1 Selectivity | M2 Selectivity | M3 Selectivity | M4 Selectivity | M5 Selectivity | Overall Selectivity Profile | Notes on Tissue Selectivity (Bladder vs. Salivary Gland) | Sources |

| Tolterodine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | Pan-selective | Favorable for bladder over salivary glands in vivo | nih.govdrugbank.comnih.goveinj.orgresearchgate.net |

| Oxybutynin | Non-selective | Non-selective | Marginal M3 | Non-selective | Marginal M5 | Largely non-selective | Less favorable for bladder over salivary glands in vivo | nih.govncats.iobiocrick.comresearchgate.net |

| Darifenacin | Low M1 | Low M2 | High M3 | Low M1 | Low M1 | M3 selective | Favorable for bladder over salivary glands in vivo | researchgate.netpsu.edu |

| Solifenacin | Moderate M1 | Moderate M2 | Moderate M3 | Moderate M1 | Moderate M1 | Moderate M3 | Favorable for bladder over salivary glands in vivo | researchgate.net |

Note: Selectivity is often described in terms of relative affinity (e.g., fold-difference) compared to other subtypes. "Non-selective" indicates similar affinities across multiple subtypes.

Compound Name List

Tolterodine fumarate (B1241708)

Tolterodine

5-hydroxymethyl tolterodine (5-HM)

Oxybutynin

Darifenacin

Solifenacin

Trospium

Propiverine

Comparative Functional Antagonism in Isolated Preparations

Tolterodine demonstrates potent and competitive antagonism at muscarinic receptors. In isolated bladder preparations, tolterodine effectively inhibits carbachol-induced contractions. Studies using guinea pig bladder strips have reported a dissociation constant (KB) of 3.0 nM and a pA2 value of 8.6, with a Schild slope of 0.97, indicating competitive antagonism nih.gov. Similar results were observed in human bladder preparations, where tolterodine exhibited a KB of 4.0 nM and a pA2 of 8.4 nih.gov. The affinity of tolterodine for urinary bladder muscarinic receptors is consistently reported in the nanomolar range fda.govnih.gov.

When compared to oxybutynin, another common antimuscarinic agent, tolterodine showed equipotent activity in guinea pig bladder preparations, with a KB of 4.4 nM for oxybutynin nih.gov. Tolterodine has also been shown to be as active as oxybutynin in inhibiting electrically induced contractions of human detrusor muscle ex vivo hres.cahres.ca. Functional studies in isolated bladder strips demonstrated that tolterodine inhibited carbachol-induced contractions with an IC50 of 14 nM in guinea pig bladder nih.govncats.io.

The major active metabolite of tolterodine, 5-hydroxymethyl tolterodine (5-HM), also exhibits potent muscarinic receptor antagonism. In isolated guinea pig bladder preparations, 5-HM inhibited carbachol-induced contractions with an IC50 of 5.7 nM nih.gov. Both tolterodine and 5-HM are considered non-selective with respect to muscarinic receptor subtypes (M1-M5) auajournals.orgresearchgate.net. However, tolterodine has shown approximately a 3-fold higher affinity for the M2 subtype compared to the M3 subtype, while oxybutynin demonstrated a higher affinity for the M3 subtype auajournals.org.

Table 1: Comparative Antimuscarinic Potency in Isolated Bladder Preparations

| Compound | Preparation | IC50 (nM) | KB (nM) | pA2 | Schild Slope | Reference |

| Tolterodine | Guinea Pig Bladder | 14 | 3.0 | 8.6 | 0.97 | nih.govnih.gov |

| Tolterodine | Human Bladder | 4.0 | 4.0 | 8.4 | 1.04 | nih.gov |

| 5-HM | Guinea Pig Bladder | 5.7 | - | - | - | nih.gov |

| Oxybutynin | Guinea Pig Bladder | - | 4.4 | 8.5 | 0.89 | nih.gov |

Non-Muscarinic Target Interactions (In Vitro Characterization)

Tolterodine and its primary active metabolite, 5-HM, have been extensively characterized for their interactions with various non-muscarinic targets to assess their specificity. Research indicates that both compounds exhibit a high degree of specificity for muscarinic receptors, with negligible activity or affinity for several other neurotransmitter receptors and cellular targets.

Other Neurotransmitter Receptor Activities (e.g., Adrenergic, Histamine)

Tolterodine exhibits very weak affinity for adrenergic and histamine receptors. In vitro studies indicate that tolterodine weakly inhibits effects mediated by alpha-adrenergic receptors, with IC50 values in the micromolar range nih.gov. Its potency in blocking alpha-adrenoceptors was approximately 200 times lower than its antimuscarinic potency nih.gov. Similarly, tolterodine's interaction with histamine receptors was weak, with IC50 values also in the micromolar range and its potency approximately 27 times lower than its antimuscarinic activity nih.gov.

Consistent with these findings, tolterodine has been described as having a very weak affinity for α-adrenoreceptors and histamine receptors hres.cahres.cahres.cahres.ca. Furthermore, tolterodine demonstrated negligible activity or affinity for a broad range of other neurotransmitter receptors and potential cellular targets, including adrenergic, serotonergic, histaminergic, and excitatory amino acid receptors ncats.iopfizer.comdrugbank.comregionuppsala.serxlist.commedsinfo.com.aueuropa.eu. Radioligand binding data on 54 different receptors and binding sites confirmed that tolterodine and its metabolite 5-HM bind with significant affinity only at muscarinic receptors nih.gov.

Table 2: Comparative Potency of Tolterodine at Non-Muscarinic Targets (In Vitro)

| Target Receptor/Channel | IC50 (nM) | Relative Potency vs. Antimuscarinic Activity | Reference |

| Muscarinic Receptor (Bladder) | 14 | 1 (Reference) | nih.gov |

| Histamine Receptor | > 27,000 (µM range) | ~1/27 | nih.gov |

| α-Adrenergic Receptor | > 200,000 (µM range) | ~1/200 | nih.gov |

| Calcium Channels | > 370,000 (µM range) | ~1/370-485 | nih.gov |

| L-type Ca2+ Channel (1 Hz) | 143 | - | researchgate.net |

| L-type Ca2+ Channel (0.1 Hz) | 1084 | - | researchgate.net |

Compound List

Tolterodine

Tolterodine fumarate

5-hydroxymethyl tolterodine (5-HM)

Carbachol

Acetylcholine

Oxybutynin

Darifenacin

UH-AH 37

AQ-RA 741

Atropine

Structure Activity Relationship Sar Studies of Tolterodine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Approaches and Predictive Models

Computational methods play a significant role in modern drug discovery by enabling the prediction of a compound's activity and properties based on its structure, thereby guiding experimental efforts. For tolterodine (B1663597) and its derivatives, various computational strategies have been employed to understand their interactions with muscarinic receptors and to predict their pharmacological behavior.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique used to establish mathematical relationships between the chemical structure of molecules and their biological activity nih.govfrontiersin.orgacs.orghufocw.org. By analyzing a series of related compounds, QSAR models can identify key structural features that contribute to or detract from a drug's efficacy. For instance, QSAR studies can be combined with molecular docking to correlate structural properties with binding affinities to specific receptor subtypes rsc.org.

Hansen Solubility Parameters (HSP) and related computational tools like HSPiP have been utilized to predict optimal solvent systems for drug delivery, indirectly informing formulation strategies that can impact bioavailability and, consequently, observed activity researchgate.netresearchgate.net. These models analyze parameters such as dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh) to predict solubility and compatibility researchgate.netresearchgate.net.

Furthermore, advanced computational approaches, such as those that construct physical models of binding sites (e.g., Surflex-QMOD), aim to move beyond simple correlations by incorporating a more mechanistic understanding of protein-ligand interactions. These methods have shown promise in making accurate predictions, even in cases with complex, non-additive structure-activity effects, and can be applied to various drug classes, including muscarinic antagonists nih.gov. Predictive models are essential for rational drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of desired activity frontiersin.orgacs.org.

Molecular Descriptors and Their Correlation with Activity

Molecular descriptors are numerical representations of a molecule's structure and physicochemical properties, which are then used in QSAR and other computational modeling techniques to predict biological activity nih.govhufocw.orgnih.gov. The selection and analysis of appropriate molecular descriptors are critical for building robust and predictive SAR models.

Research into tolterodine's activity has explored various descriptors that correlate with its muscarinic receptor binding and pharmacological effects. For example, studies investigating muscarinic receptor antagonists have utilized descriptors related to molecular volume and other physicochemical properties to understand their interactions with receptor subtypes rsc.org. While specific descriptors directly linked to tolterodine's activity are detailed in specialized literature, general QSAR studies highlight the importance of descriptors such as:

Topological Descriptors: These describe the molecular structure and connectivity, such as the number of atoms, bonds, or specific functional groups nih.govhufocw.org.

Physicochemical Descriptors: These include properties like lipophilicity (e.g., LogP), polar surface area (TPSA), and molecular weight hufocw.orgresearchgate.netnih.gov. LogP values, for instance, are indicative of a compound's ability to cross biological membranes. Tolterodine tartrate has a high log P (5.6), suggesting significant lipophilicity researchgate.net.

Electronic Descriptors: These relate to the electron distribution within the molecule, such as partial charges or molecular orbital energies (e.g., HOMO/LUMO) nih.govhufocw.org.

3D Descriptors: These capture the three-dimensional shape and conformation of the molecule, including steric and electrostatic fields hufocw.orgrsc.org.

Studies have shown that descriptors like van der Waals volume, electrostatic fields, and topological indices can significantly correlate with biological activity nih.govhufocw.org. For instance, in anti-tubercular QSAR studies, descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were found to positively correlate with activity, while SpMAD_Dzs 6 negatively correlated nih.gov. The precise descriptors that best predict tolterodine's muscarinic receptor affinity and selectivity would be identified through specific QSAR analyses of tolterodine and its analogs, correlating these descriptors with experimental binding data (e.g., pKi values) across different muscarinic receptor subtypes ics.orgdrugbank.comnih.govnih.gov. The correlation between these molecular properties and the observed pharmacological effects is the cornerstone of SAR studies, enabling the design of molecules with enhanced potency and selectivity.

Mechanistic Metabolism and Biotransformation of Tolterodine

Major Metabolic Pathways: Oxidation and N-Dealkylation

The metabolic journey of tolterodine (B1663597) in humans is characterized by two primary oxidative pathways: oxidation of the 5-methyl group and N-dealkylation of the tertiary amine. nih.govnih.govuspto.gov The more prominent of these pathways is the oxidation of the methyl group on the phenol (B47542) ring, which results in a stepwise conversion to the 5-hydroxymethyl metabolite of tolterodine and subsequently to the 5-carboxylic acid metabolite. uspto.gov The second pathway involves the removal of one of the isopropyl groups from the nitrogen atom, a process known as N-dealkylation. nih.govuspto.gov In vitro studies utilizing human liver microsomes have confirmed that the 5-hydroxymethyl metabolite and N-dealkylated tolterodine are the major metabolites, accounting for a substantial portion of the total metabolism. uspto.gov

Cytochrome P450 Enzyme System Involvement

The biotransformation of tolterodine is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. researchgate.netnih.govmdpi.com Specific isoforms of the CYP system are responsible for catalyzing the distinct metabolic pathways of tolterodine.

The N-dealkylation of tolterodine is primarily mediated by the CYP3A4 isoenzyme. nih.gov Research has established a strong correlation between the formation of N-dealkylated tolterodine and CYP3A activity. nih.gov While CYP3A4 is the main contributor, in vitro studies with microsomes from cells overexpressing specific CYP isoforms have suggested that CYP2C9 and CYP2C19 can also form N-dealkylated tolterodine, although to a lesser extent. nih.gov In individuals who are poor metabolizers via CYP2D6, the CYP3A4-mediated N-dealkylation becomes the predominant metabolic pathway for tolterodine. clinpgx.org

Understanding the enzyme kinetics, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is essential for predicting the rate of metabolism and potential for drug-drug interactions. For the N-dealkylation of tolterodine, the Km for the formation of the N-dealkylated metabolite by CYP3A4 has been found to be similar to that observed in human liver microsomes. nih.gov However, specific numerical values for Km and Vmax for the CYP2D6-mediated formation of 5-HMT and the CYP3A4-mediated N-dealkylation in human liver microsomes are not consistently reported in the reviewed literature. One study did calculate the intrinsic clearance (Vmax/Km) for the conversion of tolterodine to 5-HMT by various CYP2D6 genetic variants.

| Metabolic Pathway | Primary Enzyme | Kinetic Parameters |

|---|---|---|

| 5-Hydroxymethylation | CYP2D6 | Specific Km and Vmax values in human liver microsomes are not readily available in the literature. Intrinsic clearance (Vmax/Km) has been assessed for different CYP2D6 variants. |

| N-Dealkylation | CYP3A4 | The Km for formation by CYP3A4 is reported to be similar to that in human liver microsomes, though specific values are not consistently provided. nih.gov |

| Metabolite | Pharmacological Activity | Receptor Affinity |

|---|---|---|

| 5-Hydroxymethyl Tolterodine (5-HMT) | Potent antimuscarinic agent, equipotent to tolterodine. clinpgx.org | High affinity for muscarinic receptors. |

| N-Dealkylated Tolterodine | Considered to have significantly less or no antimuscarinic activity compared to tolterodine and 5-HMT. | Lower affinity for muscarinic receptors. |

Prodrug Strategies (e.g., Fesoterodine) and Their Conversion to 5-HMT

To optimize the delivery and pharmacokinetic profile of the active moiety, 5-HMT, a prodrug approach has been successfully employed with the development of fesoterodine (B1237170). Fesoterodine is an ester prodrug that is rapidly and extensively hydrolyzed by non-specific, ubiquitous esterases in the plasma to its active metabolite, 5-HMT. This conversion bypasses the CYP2D6-mediated metabolism that is required for the formation of 5-HMT from tolterodine.

This prodrug strategy offers a significant advantage by providing a more consistent and genotype-independent exposure to the active metabolite, 5-HMT. In contrast, treatment with tolterodine can result in variable exposure to tolterodine and 5-HMT depending on an individual's CYP2D6 genotype. The conversion of fesoterodine to 5-HMT is a rapid process, and following oral administration, fesoterodine itself is not detected in the plasma.

Role of Esterases in Prodrug Hydrolysis

Tolterodine itself is not a prodrug that undergoes hydrolysis by esterases. However, the role of esterases is critically relevant in the context of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Fesoterodine, a distinct therapeutic agent, was developed as a prodrug of 5-HMT. nih.gov Following administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the blood to form 5-HMT. nih.govmdpi.com

This pathway contrasts with the metabolism of tolterodine, which relies on cytochrome P450 enzymes to produce 5-HMT. nih.gov The use of a prodrug like fesoterodine allows for the direct and consistent formation of the active moiety 5-HMT, bypassing the polymorphic CYP2D6 pathway that metabolizes the parent tolterodine. nih.govnih.gov This esterase-mediated activation of fesoterodine ensures that exposure to the active metabolite is independent of the patient's genetic makeup regarding CYP2D6. nih.gov The conversion of pharmacologically inactive prodrugs to active metabolites is a common strategy mediated by hydrolytic enzymes like esterases. longdom.orglongdom.org

Genetic Polymorphisms and Enzyme Activity (Mechanistic Impact)

CYP2D6 Polymorphism and Metabolic Phenotype

The metabolism of tolterodine is significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) gene. nih.govuspto.gov This enzyme is responsible for the primary metabolic pathway of tolterodine: the hydroxylation of the 5-methyl group to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govnih.govnih.gov

The CYP2D6 gene is highly polymorphic, with over 125 known allelic variants, leading to a wide range of enzymatic activity among individuals. mdpi.commdpi.com Based on their genotype, individuals can be classified into distinct metabolic phenotypes:

Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, representing the "normal" metabolic capacity.

Poor Metabolizers (PMs): Individuals who inherit two non-functional alleles. These individuals have deficient or absent CYP2D6 enzyme activity. nih.gov Approximately 7% of Caucasians are poor metabolizers. nih.gov

Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to EMs.

Ultrarapid Metabolizers (UMs): Individuals who carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. mdpi.commdpi.com

In EMs, tolterodine is rapidly metabolized to 5-HMT. nih.gov In stark contrast, PMs metabolize tolterodine at a much slower rate. fda.gov This leads to a significantly lower systemic clearance and a longer elimination half-life of the parent drug in PMs compared to EMs. nih.govuspto.gov

Implications for Metabolite Exposure at the Molecular Level

The genetic polymorphism of CYP2D6 has profound implications for the systemic exposure to tolterodine and its metabolites at the molecular level. nih.govresearchgate.net

In Extensive Metabolizers (EMs) , the efficient CYP2D6-mediated hydroxylation results in lower plasma concentrations of the parent drug, tolterodine, and significant concentrations of the active 5-HMT metabolite. nih.gov The mean systemic clearance of tolterodine in EMs is approximately 44 L/hr, with an elimination half-life of 2-3 hours. nih.govuspto.gov

In Poor Metabolizers (PMs) , the deficiency in CYP2D6 activity leads to a metabolic shift. The clearance of tolterodine is about five times lower than in EMs, resulting in a seven-fold higher maximum serum concentration at steady-state. nih.gov The elimination half-life is extended to approximately 9-10 hours. nih.govfda.gov Consequently, PMs have significantly higher serum concentrations of tolterodine, while the active 5-HMT metabolite is often found in negligible or undetectable concentrations. nih.govuspto.govfda.gov

Table 1: Influence of CYP2D6 Phenotype on Tolterodine and 5-HMT Pharmacokinetics

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

|---|---|---|---|

| Systemic Clearance (CL/F) of Tolterodine | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | nih.gov |

| Elimination Half-life (t1/2) of Tolterodine | 2.3 ± 0.6 hours | 9.6 ± 1.5 hours | nih.govfda.gov |

| 5-HMT Serum Concentration | Quantifiable | Undetectable / Negligible | nih.govfda.gov |

| Elimination Half-life (t1/2) of 5-HMT | 2.9 ± 0.4 hours | Not Applicable | nih.govfda.gov |

Investigation of Novel or Minor Metabolic Pathways

While the primary metabolic pathway for tolterodine is hydroxylation via CYP2D6, alternative and minor pathways contribute to its biotransformation, particularly in individuals with deficient CYP2D6 activity. nih.govscialert.net

The main alternative pathway is N-dealkylation , which is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4). nih.govnih.govresearchgate.net In CYP2D6 poor metabolizers, this N-dealkylation route becomes the principal pathway for tolterodine elimination. uspto.govfda.gov This pathway leads to the formation of N-dealkylated tolterodine. nih.gov Studies using human liver microsomes have shown a strong correlation between the formation of this metabolite and CYP3A activity. nih.gov Further research has confirmed that CYP2C9 and CYP2C19 may also contribute to a lesser extent to the formation of the N-dealkylated metabolite. nih.gov

Further metabolism can occur on the primary metabolites. The 5-hydroxymethyl metabolite (5-HMT) can be further oxidized to form the 5-carboxylic acid metabolite (tolterodine acid). nih.gov Additionally, N-dealkylation can occur on this acidic metabolite. scialert.netscialert.net In patients with renal impairment, exposure to several of these other metabolites, including tolterodine acid, N-dealkylated tolterodine acid, and N-dealkylated hydroxylated tolterodine, has been observed to be significantly higher (10-30 fold) than in healthy volunteers. fda.gov

A recent in-vitro study also explored the N-dealkylation of tolterodine by CYP3A4, which leads to the formation of acetone (B3395972) as a volatile metabolite, proposing a potential non-invasive method to monitor CYP3A4 activity. researchgate.net

Preclinical Pharmacological Investigations and in Vitro / in Vivo Models

Animal Models for Muscarinic Antagonist Research

Animal models are crucial for understanding the pharmacological actions of drugs like tolterodine (B1663597), providing insights into their efficacy and tissue-specific effects before human clinical trials.

Studies utilizing isolated organ baths have been instrumental in characterizing tolterodine's direct effects on bladder smooth muscle. These experiments typically involve measuring the inhibition of agonist-induced contractions, such as those caused by carbachol (B1668302) or electrical field stimulation.

Tolterodine has demonstrated significant efficacy in inhibiting carbachol-induced contractions of isolated urinary bladder strips from various species, including guinea pigs and rats nih.govresearchgate.netmedchemexpress.comnih.govmedchemexpress.comajol.info. For instance, in guinea pig bladder strips, tolterodine exhibited an IC50 value of 14 nM, indicating potent antagonism of muscarinic receptors mediating bladder contraction researchgate.netmedchemexpress.comnih.govmedchemexpress.com. Similarly, it effectively inhibited contractions of human detrusor muscle preparations ex vivo nih.govhres.ca. These studies consistently show tolterodine acting as a competitive muscarinic receptor antagonist, demonstrating a concentration-dependent blockade of bladder smooth muscle activity nih.govhres.canih.gov.

Furthermore, research has compared tolterodine's effects with other antimuscarinic agents. In human isolated urinary bladder smooth muscles, tolterodine was found to be equipotent to oxybutynin (B1027) and acted as an effective and competitive muscarinic receptor antagonist nih.govnih.gov. The antimuscarinic potency of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HM), was found to be significantly greater than their effects on other cellular targets, such as histamine (B1213489) receptors or calcium channels, highlighting their specificity for muscarinic receptors researchgate.netnih.govmedchemexpress.com.

Table 1: In Vitro Functional Antagonism of Tolterodine on Bladder Contractions

| Model/Agonist | Compound | IC50 (nM) | Reference(s) |

| Guinea Pig Bladder (Carbachol) | Tolterodine | 14 | researchgate.netmedchemexpress.comnih.govmedchemexpress.com |

| Guinea Pig Bladder (Carbachol) | 5-HM | 5.7 | researchgate.netmedchemexpress.comnih.govmedchemexpress.com |

| Guinea Pig Bladder (Carbachol) | Tolterodine | 3.0 | nih.gov |

| Human Bladder (Carbachol) | Tolterodine | 4.0 | nih.gov |

| Rat Bladder (Carbachol) | Tolterodine | 0.35 µM (350 nM) | ajol.info |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.

In vivo studies in anesthetized animals, particularly cats, have been crucial for assessing tolterodine's functional selectivity between the urinary bladder and salivary glands. These studies typically involve measuring the inhibition of acetylcholine-induced bladder contractions and electrically induced salivation.

Tolterodine has consistently demonstrated a favorable tissue selectivity profile in vivo, exhibiting significantly greater potency in inhibiting acetylcholine-induced urinary bladder contractions compared to its effects on salivation nih.govhres.caeinj.orgeinj.orgfda.govresearchgate.nettci-thaijo.orgresearchgate.netnih.gov. In anesthetized cats, intravenous administration of tolterodine showed a more effective inhibition of bladder contraction than salivation researchgate.net. Specifically, tolterodine was found to be significantly more potent in inhibiting bladder contractions (ID50 105 nmol/kg) than salivary secretion (ID50 268 nmol/kg) in anesthetized cats fda.gov. This selectivity translates to a more pronounced and sustained effect on the bladder compared to salivary glands researchgate.net. Furthermore, studies in mice indicated that tolterodine binds more selectively to muscarinic receptors in the bladder than in the submaxillary gland einj.orgeinj.org.

Tolterodine's effects on bladder capacity have also been investigated in conscious rats. Low doses of tolterodine significantly increased bladder capacity without increasing residual volume in control rats, suggesting an inhibitory effect on bladder afferent nerves. However, it had no such effect in rats with desensitized C-fiber bladder afferent nerves nih.gov.

The functional selectivity of tolterodine for the urinary bladder over other tissues, such as the salivary glands, is a key aspect of its therapeutic profile. This selectivity is assessed by comparing its antimuscarinic effects on bladder contraction versus salivation in vivo.

Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HM), exhibit favorable selectivity for the bladder over salivary glands in vivo researchgate.netnih.govresearchgate.netnih.gov. This tissue selectivity cannot be attributed to selectivity for a single muscarinic receptor subtype, as tolterodine is generally considered non-selective across the M1-M5 subtypes researchgate.netnih.govfda.govnih.govfaimallusr.com. In anesthetized cats, tolterodine and 5-HM demonstrated a greater ability to inhibit acetylcholine-induced bladder contraction than electrically-evoked salivation, a profile that contrasts with oxybutynin, which showed the opposite selectivity researchgate.net. This observed selectivity in vivo suggests a preferential action on bladder muscarinic receptors or a differential impact on bladder smooth muscle compared to salivary glands, even without specific receptor subtype preference fda.govresearchgate.netnih.gov. The selectivity for the urinary bladder over the brain was also found to be higher for tolterodine compared to oxybutynin in rats einj.org.

In Vitro Cell-Based Assays

In vitro cell-based assays, particularly those utilizing recombinant receptor expression systems, provide a precise method for evaluating the affinity and selectivity of compounds for specific muscarinic receptor subtypes.

Chinese Hamster Ovary (CHO) cells engineered to express specific human muscarinic receptor subtypes (M1-M5) are widely used for binding and functional assays. These studies allow for the direct comparison of a compound's affinity across different receptor subtypes.

Table 2: Binding Affinities (Ki) of Tolterodine at Human Recombinant Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nmol/L) | Reference(s) |

| M1 | 5.0 | europa.eu |

| M2 | 14 | europa.eu |

| M3 | 4.6 | europa.eu |

| M4 | 4.6 | europa.eu |

| M5 | 7.2 | europa.eu |

Note: Data represents binding affinities determined using radioligand competition assays.

While extensive research has been conducted using recombinant cell lines and isolated tissues, specific details regarding the use of primary cell culture models for tolterodine's preclinical evaluation were not prominently featured in the reviewed literature. The primary focus for in vitro characterization has been on recombinant systems and isolated organ preparations, which effectively capture the compound's interaction with muscarinic receptors and smooth muscle tissue.

Compound List:

Tolterodine

Tolterodine fumarate (B1241708)

5-hydroxymethyl tolterodine (5-HM)

(R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine

(R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropanamine

DD01

PNU-200577

Oxybutynin

Solifenacin

Propiverine

AE9C90CB

UH-AH 37

AQ-RA 741

SPM 7605

SPM 5509

SPM 6923

SPM 7833

SPM 5509

SPM 7605

Izalpinin

Tectochrysin

Yakuchinone A

Yakuchinone B

Nootkatone

Ritobegron

KPR-5714

Mirabegron

Pharmacodynamic Biomarkers in Preclinical Studies (Non-Clinical Parameters)

Preclinical pharmacological investigations employ various biomarkers to quantify the effects of tolterodine on physiological systems relevant to overactive bladder. Key pharmacodynamic parameters assessed include the inhibition of involuntary bladder contractions and the modulation of salivation, serving as indicators of bladder selectivity.

In vitro studies have demonstrated tolterodine's potent ability to inhibit carbachol- or acetylcholine-induced contractions in isolated bladder preparations from various species, including guinea pigs and humans fda.govnih.gov. In vivo studies, particularly in anesthetized cats, have further characterized its effects. Tolterodine exhibits significant potency in inhibiting acetylcholine-induced urinary bladder contractions, with an ID50 of 105 nmol/kg fda.govnih.gov. Concurrently, its impact on salivation, a common side effect associated with antimuscarinic agents, has been evaluated. Electrically induced salivation in anesthetized cats is inhibited by tolterodine with an ID50 of 268 nmol/kg fda.govnih.gov. This differential potency in inhibiting bladder contractions compared to salivation highlights a key pharmacodynamic characteristic of tolterodine.

Table 1: Comparative Pharmacodynamic Effects in Preclinical Models

| Parameter | Tolterodine (in vivo, anesthetized cat) | Comparison with Oxybutynin (in vivo, anesthetized cat) | Source |

| Inhibition of Acetylcholine-induced Bladder Contraction (ID50) | 105 nmol/kg | More potent than terodiline | fda.govnih.gov |

| Inhibition of Electrically-induced Salivation (ID50) | 268 nmol/kg | Less potent than bladder contraction inhibition | fda.govnih.gov |

| Functional Selectivity (Bladder vs. Salivary Glands) | Demonstrates bladder selectivity | Oxybutynin displays opposite tissue selectivity | nih.govresearchgate.netnih.govfda.gov |

Target Engagement Studies in Preclinical Models

Target engagement studies for tolterodine fumarate primarily focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are the primary targets mediating bladder contraction and salivation. Preclinical investigations have confirmed tolterodine's role as a potent and competitive antagonist at these receptors.

Radioligand binding assays have established that tolterodine binds with high affinity to muscarinic receptors in various tissues. For instance, in guinea pig tissues, its affinity (Ki) for muscarinic receptors in the cerebral cortex is approximately 0.75 nM, in the heart is approximately 1.6 nM, and in the bladder is 2.7 nM. In human bladder preparations, the affinity is reported as 3.3 nM nih.gov. These findings indicate that tolterodine engages muscarinic receptors across different subtypes and species with considerable potency.

Table 2: Muscarinic Receptor Binding Affinities of Tolterodine

| Receptor Subtype | Tissue/Species | Affinity (Ki, nM) | Source |

| M1 | Guinea Pig Cortex | ~0.75 | nih.gov |

| M2 | Guinea Pig Heart | ~1.6 | nih.gov |

| M3 | Human Bladder | ~3.3 | nih.gov |

| M2 | Guinea Pig Bladder | ~2.7 | nih.gov |

| M3 | Guinea Pig Bladder | ~4.0 | nih.gov |

Note: Data reflects binding affinities where reported; tolterodine is generally considered non-selective across subtypes in vitro, but exhibits functional selectivity in vivo.

Development of Novel Preclinical Models for Muscarinic Antagonist Evaluation

The development and refinement of preclinical models have been instrumental in understanding and evaluating muscarinic antagonists like tolterodine. These models aim to accurately predict in vivo efficacy and, crucially, tissue selectivity, which correlates with reduced adverse effects.

Traditional preclinical evaluations involve in vitro assays using isolated bladder smooth muscle strips to measure the inhibition of receptor-mediated contractions induced by agonists such as acetylcholine or carbachol fda.govnih.govresearchgate.net. These assays provide fundamental data on a compound's direct antimuscarinic potency.

In vivo models, such as those utilizing anesthetized cats, have been pivotal in establishing tissue selectivity. By comparing the dose required to inhibit bladder contractions versus the dose required to inhibit salivation, researchers can quantify an agent's preference for the bladder fda.govnih.gov. Studies have shown that tolterodine is significantly more potent in inhibiting bladder contractions than salivation in these models, a profile that contrasts with other agents like oxybutynin, which may exhibit different selectivity patterns nih.gov.

The characterization of distinct muscarinic receptor subtypes (M1-M5) has further advanced preclinical evaluation. While tolterodine is not subtype-selective in vitro, understanding the distribution and function of these subtypes in the bladder and other organs (like salivary glands) allows for a more nuanced assessment of drug action researchgate.netresearchgate.netcapes.gov.br. Research into genetically modified animal models, such as receptor knockout mice, offers sophisticated tools to dissect the roles of specific receptor subtypes in bladder physiology and pharmacology, although tolterodine's non-selective binding profile means its evaluation often relies on functional outcomes rather than single-subtype blockade researchgate.netcapes.gov.br.

Moreover, the development of novel drug delivery systems, such as transdermal hydrogels for tolterodine, has necessitated the development of specific preclinical models to assess their permeation characteristics, pharmacokinetic profiles, and sustained pharmacodynamic effects. For instance, in vitro permeation studies using mouse skin and in vivo studies in rabbits have been employed to evaluate the efficacy of these novel formulations, including their ability to produce prolonged inhibition of pilocarpine-induced bladder contractions in rats nih.gov. These advancements in modeling allow for a more comprehensive understanding of how drug formulation impacts therapeutic delivery and efficacy.

Advanced Analytical and Spectroscopic Characterization of Tolterodine Fumarate

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are fundamental for separating, identifying, and quantifying tolterodine (B1663597) fumarate (B1241708) and its potential impurities.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the assay and impurity profiling of tolterodine fumarate. Various methods have been developed and validated to ensure sensitivity, specificity, and robustness.

Commonly utilized stationary phases include C18 and C8 columns, with dimensions typically around 250 mm × 4.6 mm and particle sizes of 5 µm scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., potassium phosphate, orthophosphoric acid, ammonium (B1175870) acetate) with controlled pH scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Gradient elution is frequently employed to achieve optimal separation of tolterodine from its related substances araijournal.comajpaonline.comresearchgate.net. Detection is typically performed using UV detectors, with wavelengths set around 205-220 nm, where tolterodine exhibits significant absorbance scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Methods are often validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, specificity, and stability-indicating capabilities scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.netmdpi.com. For instance, one study reported a linearity range of 10.0–60.0 µg/mL for tolterodine with good precision (RSD < 0.2%) scholarsresearchlibrary.com. Another method achieved a retention time of approximately 3.7 minutes, with the entire analysis completed within 8 minutes, and demonstrated a percent recovery yield of 100.36% mdpi.com.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 araijournal.com | Method 3 ajpaonline.com | Method 4 mdpi.com |

| Column | Hypersil BDS C18 | Symmetry C8 (250 × 4.6 mm, 5.0 µm) | X-terra C18 (250×4.6 mm, 5.0 µm) | Agilent TC C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Potassium Phosphate pH 4.5 & Acetonitrile (Gradient) | Methanol & 0.1% Orthophosphoric acid (90:10, Gradient) | Acetonitrile: 0.1% v/v Phosphoric acid (35:65, Gradient) | Optimized mobile phase (HSPiP/QbD assisted) |

| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection Wavelength | 205 nm | 220 nm | 210 nm | Not specified |

| Retention Time | Not specified | Not specified | Not specified | ~3.7 min |

| Linearity Range | 10.0–60.0 µg/mL | Not specified | Not specified | 5–30 µg/mL |

| Precision (RSD) | < 0.2% | Not specified | Not specified | Not specified |

| Recovery | Not specified | Not specified | Not specified | 100.36% |

LC-MS/MS is a highly sensitive and selective technique, particularly valuable for the quantification of tolterodine and its metabolites (such as 5-hydroxymethyl tolterodine) in complex biological matrices like plasma, and for detecting trace impurities. Methods typically employ reversed-phase chromatography followed by tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode.

A common approach involves an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) with an isocratic mobile phase comprising ammonium acetate (B1210297) and acetonitrile nih.govresearchgate.net. Detection of tolterodine and its deuterated internal standard (tolterodine-d6) is performed using proton adducts at m/z 326.1→147.1 and 332.3→153.1, respectively nih.gov. The method has been validated for linear concentration ranges as low as 20.00–5000.00 pg/mL for both tolterodine and its metabolite nih.govresearchgate.net. Precision values (intra- and inter-day) for tolterodine were reported between 0.62–6.36% and 1.73–4.84%, respectively, with corresponding accuracy values ranging from 98.75–103.56% (intra-day) and 99.20–104.40% (inter-day) nih.govresearchgate.net.

Table 2: Representative LC-MS/MS Method Parameters and Validation for Tolterodine

| Parameter | Details |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) nih.govresearchgate.net |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80 v/v, Isocratic) nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min nih.govresearchgate.net |

| Detection Mode | MRM Positive Mode nih.govresearchgate.net |

| MRM Transitions | Tolterodine: 326.1→147.1; Tolterodine-d6: 332.3→153.1 nih.gov |

| Linearity Range | 20.00–5000.00 pg/mL nih.govresearchgate.net |

| Intra-day Precision | 0.62–6.36% (Tolterodine) nih.govresearchgate.net |

| Inter-day Precision | 1.73–4.84% (Tolterodine) nih.govresearchgate.net |

| Intra-day Accuracy | 98.75–103.56% (Tolterodine) nih.govresearchgate.net |

| Inter-day Accuracy | 99.20–104.40% (Tolterodine) nih.govresearchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly suited for the analysis of polar compounds, including metabolites and impurities that may be challenging to retain and separate using traditional reversed-phase chromatography longdom.orgamsbiopharma.com. HILIC utilizes a polar stationary phase and a mobile phase rich in organic solvent with a small percentage of aqueous buffer, offering orthogonal selectivity compared to RP-HPLC. This mode can enhance sensitivity in mass spectrometry detection due to the use of highly organic mobile phases, facilitating efficient desolvation longdom.orgamsbiopharma.com. While specific published applications detailing HILIC for this compound were not detailed in the provided search snippets, the technique is generally recognized for its utility in analyzing polar APIs and their related substances in pharmaceutical analysis longdom.orgamsbiopharma.com.

Tolterodine is a chiral molecule, and its therapeutic activity is primarily attributed to the (R)-enantiomer. Therefore, determining the enantiomeric purity of this compound is critical. Chiral chromatography, typically chiral HPLC, is employed for this purpose.